methyl 4-{(E)-[3-({[4-(butoxycarbonyl)phenyl]amino}methyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
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Overview
Description
METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the butoxycarbonyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, which offer advantages in terms of efficiency, scalability, and safety. The choice of reagents and reaction conditions would be tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzoate esters, such as:
- METHYL 4-{[(5E)-3-({[4-(METHOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE
- METHYL 4-{[(5E)-3-({[4-(ETHOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE
Uniqueness
The uniqueness of METHYL 4-{[(5E)-3-({[4-(BUTOXYCARBONYL)PHENYL]AMINO}METHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-[(4-butoxycarbonylanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C24H24N2O6S/c1-3-4-13-32-23(29)18-9-11-19(12-10-18)25-15-26-21(27)20(33-24(26)30)14-16-5-7-17(8-6-16)22(28)31-2/h5-12,14,25H,3-4,13,15H2,1-2H3/b20-14+ |
InChI Key |
SZHKTIBDGLKKPX-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=O |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O |
Origin of Product |
United States |
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